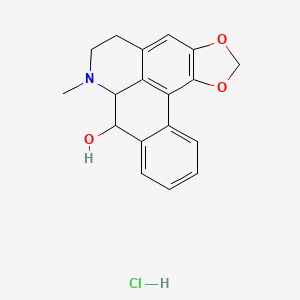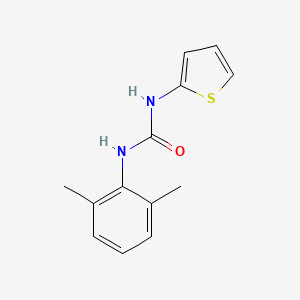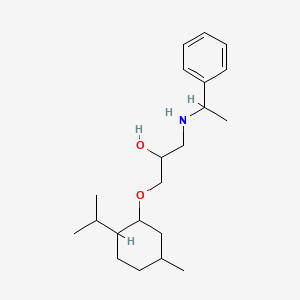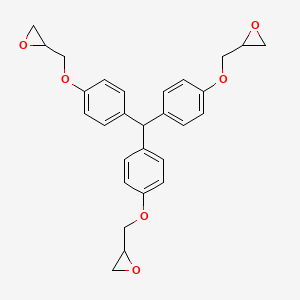
2,3-dihydroxypropyl (E)-pentadec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate can be synthesized through the esterification of 10-pentadecenoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, monopentadecenoin can be produced using similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the product. The industrial production also involves stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can be reduced to form the saturated monopentadecanoin.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas is a typical method.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated monopentadecanoin.
Substitution: Various acylated derivatives of monopentadecenoin.
Aplicaciones Científicas De Investigación
2,3-dihydroxypropyl (E)-pentadec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior, phase transitions, and self-assembly in aqueous environments.
Biology: Its role in cellular membranes and its potential as a second messenger in signal transduction pathways are of significant interest.
Medicine: this compound is explored for its bio-compatibility and potential use in drug delivery systems due to its ability to form liquid crystalline phases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties and ability to encapsulate active ingredients.
Mecanismo De Acción
2,3-dihydroxypropyl (E)-pentadec-10-enoate exerts its effects primarily through its interaction with lipid bilayers and cellular membranes. Its ability to form various mesophases, such as lamellar and cubic phases, allows it to modulate membrane properties, including permeability and fluidity. These interactions can influence cellular processes and signal transduction pathways, making it a valuable compound in both biological and industrial applications.
Comparación Con Compuestos Similares
Monomyristolein (C141): A monoacylglycerol with a 14-carbon monounsaturated fatty acid chain.
Monoolein (C181): A monoacylglycerol with an 18-carbon monounsaturated fatty acid chain.
Comparison: 2,3-dihydroxypropyl (E)-pentadec-10-enoate is unique due to its specific chain length and the position of the double bond. Compared to monomyristolein and monoolein, monopentadecenoin exhibits different phase behavior and stability in aqueous environments. Its intermediate chain length provides a balance between the properties of shorter and longer chain monoacylglycerols, making it versatile for various applications.
Propiedades
Número CAS |
129581-35-7 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl (E)-pentadec-10-enoate |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h5-6,17,19-20H,2-4,7-16H2,1H3/b6-5+ |
Clave InChI |
JZGMGGOBAGTAIR-AATRIKPKSA-N |
SMILES |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
SMILES isomérico |
CCCC/C=C/CCCCCCCCC(=O)OCC(CO)O |
SMILES canónico |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
Sinónimos |
monopentadecenoin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)


![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)

![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
